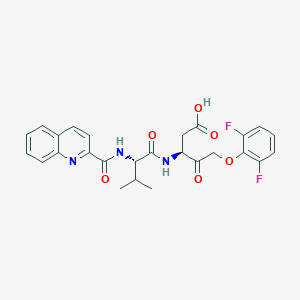

(R)-Q-VD-OPh

Description

The Critical Role of Apoptosis in Biological Homeostasis and Pathophysiology

Apoptosis, a form of programmed cell death, is a fundamental biological process essential for maintaining tissue homeostasis, development, and defense against disease. wikipedia.org It plays a crucial role in eliminating damaged, infected, or unnecessary cells in a controlled manner, thereby preventing inflammation and damage to surrounding tissues. wikipedia.orgmdpi.com Dysregulation of apoptosis is implicated in a wide range of pathological conditions, including developmental disorders, neurodegenerative diseases, autoimmune disorders, and cancer. researchgate.net Understanding the mechanisms that govern apoptosis is therefore critical for developing therapeutic strategies for these diseases.

Caspases as Central Mediators of Programmed Cell Death and Inflammatory Processes

Caspases, a family of cysteine aspartyl proteases, are the primary executioners of apoptosis. wikipedia.orgportlandpress.com They are synthesized as inactive zymogens and are activated through a cascade of proteolytic cleavage events. annualreviews.org Based on their function and structure, caspases are broadly classified into initiator caspases (e.g., caspase-2, -8, -9, -10) and executioner caspases (e.g., caspase-3, -6, -7). wikipedia.orgportlandpress.com Initiator caspases are activated by upstream signaling complexes, which then cleave and activate executioner caspases. portlandpress.com The activated executioner caspases subsequently cleave a variety of cellular substrates, leading to the dismantling of the cell and the characteristic morphological changes observed during apoptosis. wikipedia.orgportlandpress.com

Beyond their well-established role in apoptosis, caspases, particularly caspase-1, -4, and -5 in humans, also play significant roles in inflammatory processes, including the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18, and the induction of pyroptosis, another form of programmed cell death characterized by inflammation. mdpi.comannualreviews.orgnih.gov

Evolution and Development of Caspase Inhibitors as Research Tools

The discovery of caspases and their central role in apoptosis spurred the development of inhibitors to study these processes. Early caspase inhibitors were often based on peptide sequences that mimic the cleavage sites recognized by caspases, coupled with a reactive group to irreversibly bind to the enzyme's active site cysteine residue. researchgate.net One of the widely used early inhibitors was Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone), a broad-spectrum caspase inhibitor. researchgate.netnovusbio.cominvivogen.com While effective in inhibiting caspase activity and preventing apoptosis, FMK-based inhibitors sometimes presented limitations, including potential off-target effects and cytotoxicity due to metabolic derivatives. researchgate.net

The need for more potent, specific, and less toxic inhibitors led to the development of second-generation caspase inhibitors. bpsbioscience.com These efforts focused on modifying the peptide backbone and the reactive warhead to improve potency, cell permeability, and reduce toxicity. novusbio.comjpp.krakow.pl The introduction of alternative functional groups, such as the difluorophenoxymethylketone (OPh) group, represented a significant advancement in this field. researchgate.netnovusbio.com

Q-VD-OPh: A Novel Broad-Spectrum Caspase Inhibitor for Research Applications

Q-VD-OPh (Quinoline-Val-Asp-Difluorophenoxymethylketone) is a synthetic, cell-permeable, and irreversible broad-spectrum caspase inhibitor. novusbio.comnovusbio.comresearchgate.net It is designed to inhibit a wide range of caspases, including key initiator and executioner caspases involved in various apoptotic pathways. bpsbioscience.comcaymanchem.com

Q-VD-OPh is characterized by a quinoline (B57606) group, a valine residue, an aspartic acid residue, and a difluorophenoxymethylketone (OPh) group at the carboxy terminus. caymanchem.comnih.govtranscriptionfactor.org The OPh group is a reactive warhead that forms a covalent bond with the catalytic cysteine residue in the caspase active site, leading to irreversible inhibition of enzyme activity. novusbio.comnovusbio.com

Compared to earlier inhibitors like Z-VAD-FMK, Q-VD-OPh has demonstrated superior potency in preventing apoptosis and reduced cytotoxicity in various cell types. researchgate.netcaymanchem.combio-gems.comrndsystems.com This improved profile makes Q-VD-OPh a valuable tool for researchers investigating the roles of caspases in a variety of biological processes and disease models. novusbio.comrndsystems.com Its broad-spectrum activity allows for the comprehensive inhibition of caspase-dependent cell death pathways, facilitating the study of caspase-independent cell death mechanisms or the downstream consequences of caspase inhibition. researchgate.netcaymanchem.com

Research findings have shown that Q-VD-OPh can inhibit apoptosis mediated by different pathways, including those involving caspase-8/10, caspase-9/3, and caspase-12. bpsbioscience.combio-gems.comrndsystems.com Studies have also indicated its effectiveness in preventing apoptosis in various experimental settings, such as in models of ischemia-reperfusion injury and spinal cord injury. caymanchem.combio-gems.com Furthermore, Q-VD-OPh has been used to investigate the role of caspases in other cellular processes, including the differentiation of leukemic cells. caymanchem.com

The compound's ability to cross the blood-brain barrier has also been noted, expanding its potential applications in studying neurological conditions where caspase activity is implicated. bpsbioscience.commedchemexpress.com

Detailed research findings on Q-VD-OPh highlight its utility in dissecting complex cellular pathways. For instance, studies have analyzed its dose-dependent effects on various apoptosis-related processes, such as caspase activity, DNA fragmentation, and PARP cleavage, demonstrating its effectiveness at relatively low concentrations for inhibiting key apoptotic markers. nih.gov Another study showed that Q-VD-OPh treatment could significantly prolong the lifespan and maintain the function of human neutrophils in vitro by preventing apoptosis. nih.gov

The following table summarizes some key properties of Q-VD-OPh:

| Property | Value | Source |

| Molecular Formula | C₂₆H₂₅F₂N₃O₆ | transcriptionfactor.org |

| Molecular Weight | 513.5 Da | transcriptionfactor.org |

| PubChem CID | 11237609 (anhydrous), 24794416 (hydrate) | nih.govnih.govflybase.org |

| CAS Number | 1135695-98-5 (anhydrous) | caymanchem.combio-gems.com |

| Purity | ≥95% | bio-gems.com |

| Solubility | Soluble in DMSO, DMF, Ethanol. Limited solubility in water. | caymanchem.com |

| Cell Permeability | Yes | novusbio.comtranscriptionfactor.org |

| Mechanism | Irreversible inhibition by binding to caspase catalytic site cysteine | novusbio.comnovusbio.com |

| Target Caspases | Broad-spectrum (e.g., 1, 3, 7, 8, 9, 10, 12) | caymanchem.commedchemexpress.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-5-(2,6-difluorophenoxy)-3-[[(2S)-3-methyl-2-(quinoline-2-carbonylamino)butanoyl]amino]-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25F2N3O6/c1-14(2)23(31-25(35)19-11-10-15-6-3-4-9-18(15)29-19)26(36)30-20(12-22(33)34)21(32)13-37-24-16(27)7-5-8-17(24)28/h3-11,14,20,23H,12-13H2,1-2H3,(H,30,36)(H,31,35)(H,33,34)/t20-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOBJCYKITXPCNS-REWPJTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)COC1=C(C=CC=C1F)F)NC(=O)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25F2N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647322 | |

| Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135695-98-5 | |

| Record name | (3S)-5-(2,6-Difluorophenoxy)-4-oxo-3-{[N-(quinoline-2-carbonyl)-L-valyl]amino}pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Mechanisms and Enzymatic Specificity of Q Vd Oph Action

Mode of Caspase Inhibition by Q-VD-OPh

Q-VD-OPh exerts its inhibitory effect through a direct interaction with the catalytic site of caspase enzymes. This interaction is characterized by its irreversible nature, effectively neutralizing caspase activity. kamiyabiomedical.comnih.govnovusbio.com

Irreversible Binding to Caspase Catalytic Sites

The primary mechanism by which Q-VD-OPh inhibits caspases involves irreversible binding to their catalytic sites. kamiyabiomedical.comnih.govnovusbio.com This irreversible interaction is crucial for its sustained inhibitory effect on apoptotic pathways. researchgate.netnovusbio.com Unlike some reversible inhibitors, Q-VD-OPh forms a stable complex with the enzyme, preventing substrate binding and subsequent proteolytic activity. novusbio.com

Formation of a Thioether Bond with Active Site Cysteine Residues

A key aspect of Q-VD-OPh's irreversible binding is the formation of a covalent bond with a specific amino acid residue within the caspase active site. The mechanism involves the aspartic acid derivative moiety of Q-VD-OPh forming a thioether bond with the catalytic cysteine residue present in the active site of caspases. researchgate.netisciii.esnih.gov This reaction leads to the displacement of the 2,6-difluorophenoxy leaving group. kamiyabiomedical.comisciii.esnih.gov While the exact details of this mechanism have been proposed, the formation of this stable covalent linkage is central to the irreversible inhibition observed with Q-VD-OPh. researchgate.netisciii.esnih.gov

Spectrum of Caspase Inhibition by Q-VD-OPh

Q-VD-OPh is classified as a broad-spectrum or pan-caspase inhibitor due to its ability to inhibit a wide range of caspases involved in both the initiation and execution phases of apoptosis, as well as those involved in inflammatory pathways. nih.govresearchgate.netkamiyabiomedical.comrndsystems.combdbiosciences.com Its effectiveness extends across the major apoptotic pathways mediated by different initiator caspases. researchgate.netapexbt.comnih.govbpsbioscience.com

Inhibition of Initiator Caspases (e.g., Caspase-8, Caspase-9, Caspase-10, Caspase-12)

Q-VD-OPh effectively inhibits initiator caspases, which are responsible for initiating the caspase cascade in response to various apoptotic signals. These include Caspase-8 and Caspase-10, involved in the death receptor-mediated extrinsic pathway, and Caspase-9, a key component of the intrinsic mitochondrial pathway. researchgate.netapexbt.combpsbioscience.commedchemexpress.com Research indicates that Q-VD-OPh can inhibit the activation of these initiator caspases. selleckchem.comtargetmol.com It is also reported to be effective in preventing apoptosis mediated by the caspase 8/10 and caspase 9/3 pathways. researchgate.netapexbt.combpsbioscience.combio-gems.com Furthermore, Q-VD-OPh has been shown to inhibit Caspase-12, which is associated with ER stress-induced apoptosis. researchgate.netapexbt.combpsbioscience.commedchemexpress.com

Inhibition of Effector Caspases (e.g., Caspase-3, Caspase-7)

In addition to initiator caspases, Q-VD-OPh is a potent inhibitor of effector caspases, such as Caspase-3 and Caspase-7. researchgate.netapexbt.combpsbioscience.comnih.gov These executioner caspases are downstream of the initiator caspases and are directly responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. medchemexpress.com Studies have demonstrated that Q-VD-OPh can block the activation and activity of Caspase-3 and Caspase-7, preventing the cleavage of key substrates like PARP. nih.govselleckchem.comtargetmol.comnih.gov

Quantitative Inhibition Profiles (IC50 Values for Recombinant Caspases)

Quantitative studies using recombinant caspases have provided detailed inhibition profiles for Q-VD-OPh, typically expressed as IC50 values. These values represent the concentration of the inhibitor required to inhibit 50% of the enzyme activity. Q-VD-OPh generally exhibits IC50 values in the nanomolar range for a broad spectrum of caspases. nih.govkamiyabiomedical.comapexbt.combpsbioscience.com

Reported IC50 values for recombinant caspases inhibited by Q-VD-OPh include:

Caspase-1: 25-400 nM nih.govkamiyabiomedical.comapexbt.combpsbioscience.comtargetmol.com

Caspase-3: 25-400 nM nih.govkamiyabiomedical.comapexbt.combpsbioscience.comtargetmol.com

Caspase-7: 48 nM to 10 µM (values vary across sources, with some reporting within the 25-400 nM range and others specifically listing 48 nM or 10 µM) bpsbioscience.comtargetmol.commedchemexpress.com

Caspase-8: 25-400 nM nih.govkamiyabiomedical.comapexbt.combpsbioscience.comtargetmol.com

Caspase-9: 25-430 nM (values vary, with some reporting within the 25-400 nM range and others specifically listing 430 nM) nih.govkamiyabiomedical.comapexbt.combpsbioscience.comtargetmol.com

Caspase-10: 10 µM or within the 25-400 nM range (values vary across sources) bpsbioscience.comtargetmol.commedchemexpress.com

Caspase-12: 10 µM or within the 25-400 nM range (values vary across sources) bpsbioscience.comtargetmol.commedchemexpress.com

These values highlight the potent inhibitory activity of Q-VD-OPh across multiple caspase family members, supporting its classification as a pan-caspase inhibitor. nih.govkamiyabiomedical.comapexbt.combpsbioscience.comtargetmol.com

IC50 Values for Recombinant Caspases Inhibited by Q-VD-OPh

| Caspase | IC50 Range (nM) |

| Caspase-1 | 25-400 |

| Caspase-3 | 25-400 |

| Caspase-7 | 48 - 10000 |

| Caspase-8 | 25-400 |

| Caspase-9 | 25-430 |

| Caspase-10 | 25-10000 |

| Caspase-12 | 25-10000 |

Note: IC50 values can vary depending on the specific assay conditions and source of recombinant caspases.

Differential Effectiveness Against Major Apoptotic Pathways

Q-VD-OPh has shown effectiveness in preventing apoptosis mediated by the three major apoptotic pathways: the intrinsic pathway (caspase-9/3-mediated), the extrinsic pathway (caspase-8/10-mediated), and ER stress-induced apoptosis (caspase-12-mediated). apexbt.comresearchgate.netapexbt.com

Impact on Intrinsic Apoptosis Pathway (Caspase-9/3-mediated)

The intrinsic apoptotic pathway is primarily mediated by the activation of caspase-9, which subsequently cleaves and activates effector caspases, notably caspase-3. nih.govplos.org Q-VD-OPh effectively inhibits both caspase-9 and caspase-3 activity. medchemexpress.comapexbt.comresearchgate.netscbt.com Studies have shown that Q-VD-OPh can prevent events associated with the intrinsic pathway, such as DNA fragmentation and the cleavage of caspase substrates like PARP. medchemexpress.comapexbt.com The ability of Q-VD-OPh to inhibit caspase-9 activity directly impacts the formation and function of the apoptosome, a key complex in the intrinsic pathway. nih.govplos.org

Impact on Extrinsic Apoptosis Pathway (Caspase-8/10-mediated)

The extrinsic apoptotic pathway is initiated by the engagement of death receptors, leading to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspases, predominantly caspase-8 and caspase-10. nih.govmdpi.com Activated caspase-8 and -10 then cleave and activate effector caspases like caspase-3 and -7. nih.govmdpi.com Q-VD-OPh has been shown to inhibit caspase-8 and caspase-10. medchemexpress.comapexbt.comresearchgate.netbpsbioscience.comscbt.com Its inhibitory action at the level of these initiator caspases effectively blocks the downstream cascade of the extrinsic pathway. medchemexpress.comapexbt.com

Impact on ER Stress-Induced Apoptosis (Caspase-12-mediated)

Endoplasmic reticulum (ER) stress can trigger apoptosis, with caspase-12 being implicated as an important mediator in some species, particularly rodents. researchgate.netnih.govmedchemexpress.com While the role of caspase-12 in human ER stress-induced apoptosis is debated, Q-VD-OPh has demonstrated the ability to inhibit caspase-12 activity. medchemexpress.comapexbt.comresearchgate.netbpsbioscience.commedchemexpress.commedchemexpress.com Studies have indicated that Q-VD-OPh is equally effective in preventing apoptosis mediated through pathways involving caspase-12. apexbt.comresearchgate.netapexbt.com However, research also suggests that caspase inhibition, including with Q-VD-OPh, may not completely block ER stress-induced cell death in all contexts, indicating the potential involvement of caspase-independent mechanisms or complex interplay with other pathways. nih.gov

Comparative Efficacy and Selectivity with Other Pan-Caspase Inhibitors (e.g., ZVAD-fmk, Boc-D-fmk)

Q-VD-OPh has been reported to be significantly more effective in preventing apoptosis compared to other widely used pan-caspase inhibitors such as ZVAD-fmk and Boc-D-fmk. medchemexpress.comapexbt.comresearchgate.netbpsbioscience.comapexbt.com This increased effectiveness is attributed, in part, to its superior potency and stability in aqueous environments. bpsbioscience.commpbio.com

Compared to ZVAD-fmk, Q-VD-OPh has shown greater potency in inhibiting neutrophil apoptosis even at much lower concentrations. plos.org While ZVAD-fmk is also a cell-permeable, irreversible pan-caspase inhibitor that inhibits a broad range of caspases, its metabolism can produce toxic fluoroacetate, which is not suitable for therapeutic use. nih.govebi.ac.uktocris.comcenmed.com Q-VD-OPh, with its carboxyterminal o-phenoxy group replacing the fluoromethyl ketone moiety found in inhibitors like ZVAD-fmk and Boc-D-fmk, exhibits reduced toxicity even at high concentrations. researchgate.netmpbio.com

Boc-D-fmk is another cell-permeable, irreversible broad-spectrum caspase inhibitor. invivochem.com However, studies have indicated that Boc-D-fmk is less effective than both ZVAD-fmk and Q-VD-OPh in preventing apoptotic cell death under various conditions.

The enhanced effectiveness, reduced toxicity, and broad-spectrum inhibition profile make Q-VD-OPh a valuable tool for studying caspase-mediated apoptosis in various experimental systems, both in vitro and in vivo. novusbio.comresearchgate.netnih.gov

Data Table: Comparative IC50 Values for Pan-Caspase Inhibitors

Based on available data, a comparison of the inhibitory activity (IC50 values) of Q-VD-OPh, ZVAD-fmk, and Boc-D-fmk against various caspases is presented below. It is important to note that IC50 values can vary depending on the experimental system and specific assay conditions.

| Inhibitor | Caspase-1 | Caspase-3 | Caspase-8 | Caspase-9 | Caspase-10 | Caspase-12 |

| Q-VD-OPh | 25-400 nM medchemexpress.comselleckchem.comnih.govbpsbioscience.com | 25-400 nM medchemexpress.comselleckchem.comnih.govbpsbioscience.com | 25-400 nM medchemexpress.comselleckchem.comnih.govbpsbioscience.com | 25-400 nM medchemexpress.comselleckchem.comnih.govbpsbioscience.com | 10 µM bpsbioscience.com | 10 µM bpsbioscience.com |

| ZVAD-fmk | 2.5 s (t1/2 at 1 µM) ebi.ac.uk | 43 s (t1/2 at 1 µM) ebi.ac.uk | 2.5 s (t1/2 at 1 µM) ebi.ac.uk | 3.9 s (t1/2 at 1 µM) ebi.ac.uk | - | - |

| Boc-D-fmk | - | - | - | - | - | - |

Q Vd Oph in Preclinical Disease Models and Cellular Processes

Neuroprotective Efficacy in Neurological Disease Models

Apoptosis is a significant contributor to neuronal cell death in various neurological disorders, including cerebral ischemia and spinal cord injury. nih.govturkishneurosurgery.org.tr Q-VD-OPh, as a pan-caspase inhibitor, has been investigated for its neuroprotective effects in experimental models of these conditions by targeting the caspase-mediated apoptotic pathways. nih.govturkishneurosurgery.org.trisciii.esnih.gov

Experimental Cerebral Ischemia-Reperfusion and Stroke Models

Experimental models of cerebral ischemia-reperfusion injury and stroke have been widely used to evaluate the neuroprotective potential of Q-VD-OPh. These models aim to replicate the conditions of reduced blood flow to the brain, which lead to a cascade of damaging events, including apoptotic cell death in the affected areas. nih.gov

Attenuation of Ischemic Brain Injury and Infarct Volume

Studies in neonatal and adult rodent models of cerebral ischemia-reperfusion have shown that Q-VD-OPh treatment can significantly reduce the extent of ischemic brain injury, as measured by infarct volume. In a rat neonatal stroke model, Q-VD-OPh administration resulted in a significant reduction in infarct size. isciii.esnih.govscience.govglpbio.com Similarly, in a murine model of stroke induced by middle cerebral artery occlusion (MCAO), Q-VD-OPh reduced ischemic brain damage. apexbt.comj-stroke.org One study in P7 rats subjected to unilateral focal ischemia with reperfusion demonstrated that Q-VD-OPh reduced infarct volume by 48% compared to control ischemic animals. nih.govglpbio.com Another study using an experimental stroke model in rodents showed that caspase inhibition with Q-VD-OPh exerted a 45% reduction in infarct volume. nih.gov

| Study Model (Species, Age) | Ischemia Model | Outcome Measure | Control Infarct Volume (% or mm³) | Q-VD-OPh Treated Infarct Volume (% or mm³) | Reduction (%) | Significance (p-value) |

|---|---|---|---|---|---|---|

| Neonatal Rat (P7) | Unilateral focal ischemia with reperfusion | Infarct Volume (%) | 24.3 ± 2.2 | 12.6 ± 2.8 | ~48 | 0.006 nih.govglpbio.com |

| Rodent | Experimental Stroke | Infarct Volume (%) | - | - | ~45 | - nih.gov |

| Neonatal Mouse (P9) | Unilateral Hypoxia-Ischemia | Tissue Loss (mm³) | 41.5 ± 3.1 (at 16 weeks) | 28.5 ± 3.0 (at 16 weeks) | 31.3 | 0.004 karger.com |

Reduction of Neuronal Apoptosis and Cell Death

A key mechanism by which Q-VD-OPh exerts its neuroprotective effects is by inhibiting apoptosis. turkishneurosurgery.org.trisciii.es In experimental stroke models, Q-VD-OPh has been shown to reduce cell death and decrease the number of apoptotic cells. turkishneurosurgery.org.trisciii.esglpbio.com Studies utilizing techniques like TUNEL staining have confirmed the reduction in apoptotic cell counts in the injured brain tissue following Q-VD-OPh treatment. nih.govglpbio.com For instance, in a rat neonatal stroke model, Q-VD-OPh administration led to a clear decrease in the number of TUNEL-positive cells compared to vehicle-treated animals. glpbio.com In a rat model of SCI, Q-VD-OPh treatment significantly reduced the number of apoptotic cells at both 24 hours and 5 days after trauma. nih.gov

| Study Model (Species, Age) | Injury Model | Time Point Post-Injury | Control Apoptotic Cell Count | Q-VD-OPh Treated Apoptotic Cell Count | Significance |

|---|---|---|---|---|---|

| Neonatal Rat (P7) | Focal Ischemia with Reperfusion | 48 hours | Vehicle-treated showed higher TUNEL-positive cells | Clear decrease in TUNEL-positive cells | Significant glpbio.com |

| Rat | Spinal Cord Injury | 24 hours | 4.47 ± 0.35 | 1.58 ± 0.33 | Significant nih.gov |

| Rat | Spinal Cord Injury | 5 days | 4.35 ± 0.47 | 1.25 ± 0.34 | Significant nih.gov |

Improvement of Neurological Function and Behavioral Outcomes

Beyond reducing tissue damage and apoptosis, Q-VD-OPh treatment in experimental stroke models has also been associated with improved neurological function and behavioral outcomes. Studies have reported better neurological function scores in animals treated with Q-VD-OPh compared to control groups. isciii.es In a neonatal rat stroke model, the neuroprotective effects observed at 48 hours post-ischemia persisted at 21 days of survival time and attenuated neurological dysfunction. nih.govscience.gov Long-term administration of Q-VD-OPh in male neonatal mice following hypoxia-ischemia also exhibited improved motor skills when examined a few weeks after the insult, although these improvements were not observed months later. nih.gov

Investigating Sex-Specific Neuroprotective Responses

Research has indicated that the neuroprotective effects of Q-VD-OPh in stroke models can be sex-dependent. Studies in neonatal rats have shown that Q-VD-OPh strongly protected female animals from focal ischemia, while males showed no significant benefit. nih.govscience.govkarger.com This suggests that sex may influence the apoptotic pathways activated in neonatal brain injury. nih.gov Further studies in adult rodents have also demonstrated sex differences, with caspase inhibition by Q-VD-OPh benefiting females but not males after ischemic stroke. ahajournals.orgresearchgate.netnih.govpnas.org These findings highlight the importance of considering sex as a biological variable in preclinical stroke research and the development of neuroprotective agents. ahajournals.org

Spinal Cord Injury (SCI) Experimental Paradigms

Apoptosis is a significant component of the secondary damage that occurs after spinal cord injury. turkishneurosurgery.org.trisciii.esjournalagent.com Q-VD-OPh has been investigated in experimental SCI models for its ability to mitigate this damage and improve functional recovery. In a rat model of traumatic SCI induced by the weight-drop technique, Q-VD-OPh treatment significantly reduced apoptotic cell death and improved the recovery of hind-limb function. turkishneurosurgery.org.trisciii.esnih.govresearchgate.net The improved recovery in Q-VD-OPh-treated rats might be attributed to its antiapoptotic properties and effects on caspases. isciii.es Studies assessing functional status using techniques like the inclined plane technique and modified Tarlov's grading scale have shown significantly better neurological function scores in Q-VD-OPh-treated groups compared to control groups. turkishneurosurgery.org.trnih.govjournalagent.com

| Study Model (Species) | Injury Model | Assessment Method | Outcome Measure | Control Outcome | Q-VD-OPh Treated Outcome | Significance |

|---|---|---|---|---|---|---|

| Rat | Traumatic SCI (weight-drop) | Inclined Plane Technique | Hind-limb function scores | Significantly lower | Significantly better | Significant turkishneurosurgery.org.trnih.govjournalagent.com |

| Rat | Traumatic SCI (weight-drop) | Modified Tarlov's Grading Scale | Neurological function scores | Significantly lower | Significantly better | Significant turkishneurosurgery.org.trnih.govjournalagent.com |

Mitigation of Trauma-Induced Apoptotic Cell Death in Spinal Cord Tissue

Models of Neurodegenerative Disorders

Neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's are characterized by progressive neuronal loss, where apoptosis plays a crucial role. bio-conferences.org Q-VD-OPh has been explored for its neuroprotective potential in these contexts. nih.govbio-conferences.orge-century.us

In transgenic mouse models of Alzheimer's disease (AD), such as the TgCRND8 line which exhibits early-onset AD-like pathology, caspase activation and cleavage of critical proteins like caspase-7, tau, and amyloid precursor protein (APP) have been observed. nih.govnih.govresearchgate.netresearchgate.net A pilot study investigating chronic administration of Q-VD-OPh in young TgCRND8 mice demonstrated that treatment prevented caspase-7 activation and limited pathological changes associated with tau, including caspase cleavage. nih.govnih.govresearchgate.netresearchgate.netclinisciences.come-century.us While Q-VD-OPh did not prevent extracellular amyloid-beta (Aβ) deposition, it did limit caspase activation and tau pathology in plaque regions and reactive astrocytes. nih.govnih.govresearchgate.netresearchgate.net Evidence for caspase-cleaved APP was also noted in TgCRND8 mice, particularly in plaque regions, and chronic Q-VD-OPh treatment prevented caspase-7 activation, which is implicated in the cleavage of tau and APP. nih.govnih.govresearchgate.netresearchgate.net

Q-VD-OPh has shown neuroprotective effects in experimental models of Parkinson's disease (PD) and Huntington's disease (HD). bio-conferences.orge-century.usisciii.esmdpi.com In models of PD, Q-VD-OPh has been reported to reduce dopamine (B1211576) depletion in the striatum and prevent neuronal loss in the substantia nigra by inhibiting caspases. isciii.es Systemic treatment with Q-VD-OPh in the MPTP model of PD has been shown to reduce dopaminergic cell death and spare tyrosine hydroxylase-positive fibers in the striatum, potentially by preventing caspase-3-mediated apoptosis of nigral dopaminergic neurons. mdpi.comdtic.mil In experimental models of HD, Q-VD-OPh has also demonstrated the ability to reduce neuronal loss. isciii.es Studies have indicated that Q-VD-OPh significantly reduced dopamine depletion in the striatum and the loss of dopaminergic neurons in the substantia nigra in PD and HD models, leading to protection against those diseases. isciii.es

Modulation of Caspase Activation in Alzheimer's Disease Pathology (e.g., Caspase-7, Tau Cleavage, Amyloid Precursor Protein)

Immunomodulatory and Anti-Inflammatory Applications

Beyond its direct anti-apoptotic effects on neurons and other cells, Q-VD-OPh has also been investigated for potential immunomodulatory and anti-inflammatory properties, particularly in the context of viral infections. nih.gov

Investigation in Lentiviral Infection Models (e.g., SIV-infected Rhesus Macaques)

Apoptosis is considered a key mechanism contributing to CD4+ T cell depletion and immune dysfunction in HIV infection. science.govresearchgate.netcore.ac.uknih.gov Studies using the simian immunodeficiency virus (SIV)-infected rhesus macaque (RM) model, which mirrors aspects of human HIV infection, have investigated the effects of Q-VD-OPh. science.govresearchgate.netcore.ac.uknih.govuab.cat Q-VD-OPh has been shown to inhibit spontaneous and activation-induced death of T cells from SIV-infected RMs. science.govresearchgate.netcore.ac.uknih.gov When administered during the acute phase of SIV infection, Q-VD-OPh treatment was associated with reduced levels of T cell death and preservation of the CD4+/CD8+ T cell ratio in lymphoid organs and the gut. science.govresearchgate.netcore.ac.uknih.gov Treated RMs also showed maintenance of memory CD4+ T cells and increased specific CD4+ T cell responses. science.govresearchgate.netcore.ac.uknih.gov Although therapy was limited to the acute phase, Q-VD-OPh-treated RMs exhibited lower levels of both viral load and cell-associated SIV DNA throughout the chronic phase of infection compared to controls, and treatment prevented the development of AIDS. science.govresearchgate.netcore.ac.uknih.gov These findings suggest that Q-VD-OPh may act as an adjunctive therapeutic agent to control lentiviral infection and delay disease progression. science.govresearchgate.netcore.ac.uknih.gov

Table 2: Effects of Q-VD-OPh Treatment in Acute SIV-Infected Rhesus Macaques

Prevention of T-Cell Apoptosis and Preservation of T-Cell Subsets (CD4+, CD8+, Memory T-cells)

Excessive T-cell apoptosis is a hallmark of pathogenic lentiviral infections like HIV and SIV, contributing significantly to immune dysfunction and CD4+ T cell depletion. nih.govcore.ac.ukresearchgate.netnih.govscience.gov Q-VD-OPh has been shown to inhibit both spontaneous and activation-induced T-cell death in cells isolated from SIV-infected RMs. nih.govcore.ac.ukresearchgate.netnih.govscience.govresearchgate.net

While Q-VD-OPh treatment showed a transient decrease in CD8+ Tem and Tcm cell death in the lymph nodes of SIV-infected RMs, CD8+ T cells remained sensitive to death during the chronic phase of infection, suggesting differential effects on CD4+ and CD8+ T cell responses over time. nih.govresearchgate.netresearchgate.net

Data illustrating the reduction in spontaneous CD4+ T cell death in lymphoid tissues of SIV-infected RMs treated with Q-VD-OPh ex vivo are presented below:

| Lymphoid Tissue | Control (% Dying CD4+ T cells) | Q-VD-OPh Treated (% Dying CD4+ T cells) | P-value |

| Axillary LN | 24.9 ± 3.33 | 15.4 ± 4.59 | 0.019 |

| Inguinal LN | 21.7 ± 5.6 | 13.5 ± 4.52 | 0.006 |

| Spleen | 33.1 ± 4.9 | 20.2 ± 3.92 | 0.012 |

Data derived from ex vivo treatment of cells from chronically SIV-infected RMs. core.ac.ukresearchgate.netresearchgate.net

Influence on Viral Load and Disease Progression Markers

In the SIV-infected RM model, Q-VD-OPh treatment during the acute phase was associated with significant reductions in viral replication. nih.govcore.ac.ukresearchgate.netnih.govscience.gov Treated RMs exhibited lower levels of both viral load and cell-associated SIV DNA compared to control animals throughout the chronic phase of infection. nih.govcore.ac.ukresearchgate.netnih.govscience.gov This reduction in viral burden was accompanied by a delay in the progression to AIDS. nih.govcore.ac.ukresearchgate.netnih.govscience.gov The control of viral replication mediated by Q-VD-OPh in this model did not appear to be dependent on increased numbers of effector memory or activated CD8+ T cells. nih.govcore.ac.ukresearchgate.net

Regulation of Neutrophil Lifespan and Function

Neutrophils are short-lived leukocytes that undergo constitutive apoptosis, a process crucial for resolving inflammation and preventing tissue damage. plos.orgnih.govresearcher.lifenih.gov Dysregulation of neutrophil lifespan can contribute to exacerbated disease. frontiersin.org

Prolongation of Neutrophil Viability via Apoptosis Inhibition

Q-VD-OPh has been demonstrated to markedly prolong the lifespan of human neutrophils in vitro by preventing apoptosis. plos.orgnih.govresearchgate.netresearcher.lifenih.gov While untreated neutrophils typically undergo apoptosis within 24 hours of isolation, treatment with Q-VD-OPh has been shown to prevent apoptosis for at least 5 days. plos.orgnih.govresearcher.lifenih.gov This prolonged viability is supported by evidence including the prevention of caspase activation and processing, inhibition of phosphatidylserine (B164497) externalization, reduction in DNA fragmentation, and maintenance of normal nuclear morphology. plos.orgnih.govresearcher.lifenih.gov

Interplay with Inflammatory Pathways

As a pan-caspase inhibitor, Q-VD-OPh influences inflammatory pathways, particularly those mediated by caspases. Caspase-1 activation is strongly associated with inflammation in myeloid cells and is a key component of the inflammasome pathway, leading to the maturation and secretion of pro-inflammatory cytokines like IL-18. nih.govresearchgate.net

Studies in SIV-infected RMs showed that Q-VD-OPh treatment was associated with decreased levels of IL-18, indicating that the compound targets caspase-1 in vivo and modulates inflammasome activity in monocytes/macrophages. nih.govresearchgate.net This suggests that Q-VD-OPh can act as a modulator of pyroptosis, a form of caspase-1 mediated programmed cell death linked to inflammation. nih.govresearchgate.net In a mouse model of ischemic acute renal failure (ARF), Q-VD-OPh was found to reduce inflammatory chemokines, although it did not significantly affect inflammatory cytokine levels in that specific context. nih.gov

Suppression of Proinflammatory Chemokine Expression (e.g., CCL2, CCL3)

Research has indicated that Q-VD-OPh can influence the expression of proinflammatory chemokines. In a neonatal mouse model of cerebral hypoxia-ischemia (HI), delayed administration of Q-VD-OPh was shown to diminish the levels of the proinflammatory chemokines CCL2 (MCP-1) and CCL3 (MIP-1α). Specifically, administration at 12 and 36 hours after HI decreased CCL2 and CCL3 levels by 29.3% and 29.1%, respectively, when evaluated 48 hours post-HI. nih.govkarger.com However, it did not affect the levels of the anti-inflammatory cytokines IL-4 and IL-10 in this model. nih.govkarger.com

In a different context, studies using an ex vivo spinal cord slice culture model of West Nile Virus infection observed increased levels of several chemokines, including CCL2 and CCL3. asm.org While this study characterized the inflammatory response, it did not explicitly detail the effect of Q-VD-OPh treatment on the suppression of these chemokines within this specific model. Another study examining microglial stimulation with Q-VD-OPh or in caspase-6 knockout microglia did not observe significant influence of Q-VD-OPh or caspase-6 deletion on LPS-induced changes in CCL2 and other cytokines like IL-6 and TNF-α. karger.com

Involvement of Inflammasome Complexes (e.g., NLRP3 Inflammasome in Necroptosis Induction)

Q-VD-OPh, as a pan-caspase inhibitor, has been implicated in the interplay between apoptosis and necroptosis, a caspase-independent form of cell death. nih.govresearchgate.net Studies have shown that Q-VD-OPh can induce necroptosis, and the NLRP3 inflammasome has been found to be involved in this process, particularly in the context of cerebral ischemia-reperfusion injury. nih.govresearchgate.netnih.gov

In a rat model of cerebral ischemia-reperfusion injury, Q-VD-OPh treatment was found to induce necroptosis, accompanied by elevated levels of NLRP3 inflammasome proteins and inflammatory cytokines like IL-1β. nih.gov NLRP3 was expressed in microglia, vascular endothelial cells, and neurons when necroptosis was induced by Q-VD-OPh. nih.gov Inhibition of NLRP3 by glyburide (B1671678) suppressed the expression of NLRP3 inflammasome proteins and IL-1β, leading to reduced brain tissue damage. nih.gov These findings suggest a significant role for the NLRP3 inflammasome in neuronal necroptosis induced by Q-VD-OPh in this model. nih.gov

Further research supports the link between Q-VD-OPh-induced necroptosis and NLRP3 inflammasome activation in cerebral cortical cells. researchgate.net The activation of the NLRP3 inflammasome in necroptosis induced by Q-VD-OPh following cerebral ischemia-reperfusion injury appears to be dependent on reactive oxygen species (ROS), and the nuclear factor E2-related factor-2 (Nrf2)/NAD(P)H quinone dehydrogenase 1 (NQO1) pathway has been shown to negatively regulate this activation. nih.gov

While Q-VD-OPh is known to block caspase-1 and caspase-11, which are involved in pyroptosis, a study in a mouse model of Staphylococcus aureus skin infection indicated that Q-VD-OPh maintained efficacy independently of inflammasome-mediated pyroptosis. researchgate.net Instead, its therapeutic effect in this model was linked to reduced apoptosis of monocytes and neutrophils. researchgate.net

Complex Effects on Cutaneous Inflammation Resolution

The effect of Q-VD-OPh on cutaneous inflammation resolution appears to be complex and context-dependent. Apoptosis of immune cells is considered critical for the resolution of acute inflammation associated with injury and infection. portlandpress.comnih.gov

In a study investigating UVB-induced cutaneous inflammation in mice, Q-VD-OPh treatment did not initially affect inflammation but significantly exacerbated it after 5 days or later following irradiation. researchgate.net This delayed resolution pattern was similar to that observed in Langerhans cell-depleted mice. researchgate.net Immunohistochemical analysis in this study revealed that Q-VD-OPh treatment enhanced the production of TNF-α and IL-6 while reducing IL-10 production in the skin after UVB exposure. researchgate.net

Conversely, in a mouse model of Staphylococcus aureus skin infection, Q-VD-OPh treatment led to decreased skin lesion sizes and reduced bacterial burden. researchgate.netresearchgate.net This therapeutic effect was associated with increased recruitment of macrophages, suggesting a pro-resolving aspect in this specific infection model, independent of IL-1β. researchgate.net

These findings suggest that while caspase inhibition by Q-VD-OPh can impact inflammatory responses in the skin, the outcome on inflammation resolution may vary depending on the underlying cause and the specific immune cell dynamics involved.

Exploration in Oncological and Differentiation Research

Q-VD-OPh has been explored for its potential effects in oncological settings, particularly in leukemia research, focusing on both anti-leukemic effects and the induction of differentiation.

Anti-Leukemic Effects and Apoptosis Inhibition in Leukemic Cell Lines

Q-VD-OPh, as a pan-caspase inhibitor, has demonstrated anti-leukemic effects in preclinical studies, often linked to its ability to inhibit apoptosis. Studies in acute myeloid leukemia (AML) cells have shown that Q-VD-OPh can reduce apoptosis induced by various agents. researchgate.netnih.govoncotarget.com For example, Q-VD-OPh significantly diminished apoptosis induced by ardisianone, a natural product with anti-leukemic properties, confirming the involvement of caspase-dependent apoptosis in ardisianone's effects on HL-60 leukemic cells. mdpi.comnih.gov

In leukemic cell lines like HL-60 and Jurkat cells, Q-VD-OPh has been shown to inhibit apoptosis induced by various stimuli, including camptothecin (B557342) and Actinomycin D. bdbiosciences.comselleckchem.comapexbt.com It effectively prevents caspase-mediated cleavage of key proteins like PARP, a substrate of caspases, and inhibits the activation of initiator and effector caspases. clinisciences.commedchemexpress.comselleckchem.com This inhibition of the apoptotic pathway contributes to the observed anti-leukemic effects in these models. oncotarget.com

Table 1 summarizes some findings on Q-VD-OPh's effects on apoptosis in leukemic cell lines.

| Cell Line | Apoptotic Stimulus | Q-VD-OPh Effect on Apoptosis | Reference |

| HL-60 | Ardisianone | Significantly diminished | mdpi.comnih.gov |

| HL-60 | Ardisianone | Partially rescued | oncotarget.com |

| Jurkat | Camptothecin | Reduced level | bdbiosciences.com |

| WEHI 231 | Actinomycin D | Potently inhibits | selleckchem.comapexbt.com |

Induction of Leukemic Blast Cell Differentiation

Beyond inhibiting apoptosis, Q-VD-OPh has also been shown to promote the differentiation of leukemic blast cells. caymanchem.comclinisciences.commedchemexpress.com Studies in AML blasts obtained from patients demonstrated that inhibition of cellular caspase activity by Q-VD-OPh can induce differentiation. researchgate.netnih.gov This differentiation was evidenced by the expression of monocytic differentiation markers like CD11b and CD14. researchgate.net

Furthermore, Q-VD-OPh was found to enhance the differentiation induced by vitamin D analogs (such as 1α,25-dihydroxyvitamin D3, PRI-1906, and PRI-2191) in AML blasts, although the degree of enhancement varied depending on the leukemia subtype. researchgate.net This differentiation process induced by Q-VD-OPh, alone or in combination with vitamin D analogs, was accompanied by increased signaling through Hematopoietic Progenitor Kinase 1 (HPK1) and increased expression of transcription factors involved in monocytic differentiation. researchgate.netnih.gov These findings suggest that caspase inhibitors like Q-VD-OPh warrant attention as potential components of differentiation therapy for leukemia, potentially in combination with vitamin D derivatives. researchgate.netnih.gov

Cardiovascular and Renal Injury Models

Q-VD-OPh has been investigated for its protective effects in models of cardiovascular and renal injury, often related to its ability to inhibit apoptosis and modulate inflammatory responses.

In models of cardiovascular injury, Q-VD-OPh has shown protective effects. In a model of major burn injury in rats, Q-VD-OPh treatment attenuated myocardial caspase expression (caspase-1, -3, and -8), reduced the secretion of inflammatory cytokines by cardiac myocytes, prevented sodium and calcium overload in these cells, and improved myocardial contractile performance. physiology.org Q-VD-OPh has also been shown to protect cardiac myocytes from virus-induced apoptosis in vitro and provide protection from virus-induced myocardial injury in vivo, with a reduction in caspase-3 activity. selleckchem.com

In models of renal injury, Q-VD-OPh has demonstrated beneficial effects. In a surgically induced model of ischemic acute renal failure in mice, Q-VD-OPh treatment significantly inhibited the activation of caspase-1, which led to decreased levels of IL-18 and prevented neutrophil infiltration in the kidneys. selleckchem.comnih.gov This suggests a mechanism involving the suppression of caspase-1-mediated inflammation in renal protection. selleckchem.comnih.gov

Studies on kidney transplantation models involving cold ischemia have also explored Q-VD-OPh. Treatment of donor kidneys or tubular cells with Q-VD-OPh during cold storage reduced caspase-3 activity and apoptotic cell death in a dose-dependent manner. nih.gov This caspase inhibition resulted in decreased tubular cell apoptosis and improved renal function after transplantation, as indicated by reduced serum creatinine (B1669602) levels and less tubular injury. nih.gov Furthermore, Q-VD-OPh was found to be more effective than Z-VAD-FMK in inhibiting rabbit kidney cell death, caspase activation, and DNA degradation induced by bacterial cell wall components, suggesting its potential in suppressing septic acute renal failure. tandfonline.com

Table 2 summarizes some findings on Q-VD-OPh's effects in cardiovascular and renal injury models.

Protection of Cardiac Myocytes from Virus-Induced Apoptosis

Apoptosis is recognized as a key pathogenic mechanism contributing to myocardial injury in viral myocarditis researchgate.netnih.gov. Studies using reovirus murine models of viral myocarditis have characterized and targeted apoptosis as a significant mechanism of virus-associated myocardial injury nih.gov. In vitro experiments with primary cardiac myocytes infected with reovirus have demonstrated caspase-3 activation researchgate.netnih.gov.

Research has shown that Q-VD-OPh can significantly protect cardiac myocytes from virus-induced apoptosis. In one study, Q-VD-OPh treatment resulted in a 50% reduction in the levels of apoptosis in cardiac myocytes infected with reovirus at 48 hours post-infection compared to untreated infected cells researchgate.netnih.gov. Another caspase inhibitor, Z-VAD(OMe)-FMK, also provided protection, albeit to a lesser extent, with a 33% reduction in apoptosis levels researchgate.netnih.gov. These findings suggest that caspase inhibition is a protective mechanism against virus-induced apoptotic death in infected cardiac myocytes researchgate.netnih.gov.

Further in vivo studies using a murine model of viral myocarditis demonstrated that caspase inhibition by pharmacologic agents, including Q-VD-OPh, reduced virus-induced myocardial injury by 40% to 60% nih.gov. This inhibition of caspase activity also led to a dramatic improvement in survival in infected animals nih.gov. Analysis of cardiac tissue from Q-VD-OPh-treated mice revealed a significant decrease in apoptosis, as measured by active caspase-3 staining nih.gov. These results collectively indicate that apoptosis plays a critical role in mediating cardiac injury during viral myocarditis and highlight the potential of caspase inhibition as a therapeutic strategy for this condition nih.gov.

Reduction of Ischemia-Reperfusion Injury in Renal Systems

Ischemia-reperfusion injury (IRI) is a significant factor contributing to acute kidney injury (AKI), particularly in the context of kidney transplantation mdpi.comkarger.com. IRI involves complex mechanisms of cell death, including apoptosis and regulated necrosis karger.comrevistanefrologia.com. Caspase activation has been implicated in the development of IRI nih.govphysiology.org.

Studies have investigated the effects of caspase inhibitors, including Q-VD-OPh, on renal IRI. In a syngeneic mouse transplant model, administration of the pan-caspase inhibitor Q-VD-OPh during graft retrieval and cold preservation led to decreased caspase-3 expression and activity, reduced apoptosis in renal tubular cells, and improved renal function post-transplantation mdpi.com.

While some studies using other caspase inhibitors like Z-VAD-FMK in renal IRI models have shown controversial results regarding the reduction of renal dysfunction and histological damage, research with Q-VD-OPh has demonstrated protective effects karger.comrevistanefrologia.com. Q-VD-OPh has been shown to inhibit caspase-1 activity, reduce IL-18 protein expression, and decrease neutrophil infiltration during ischemic acute renal failure in mice selleckchem.comarctomsci.com.

Furthermore, studies exploring strategies to mitigate cold ischemia reperfusion injury in vascular composite allotransplantation have utilized Q-VD-OPh in combination with other inhibitors. In a study evaluating the preservation of donor rat hind limbs subjected to ex-vivo cold perfusion, a cocktail containing Q-VD-OPh, necrostatin-1 (B1678002), and minocycline (B592863) significantly reduced muscle edema digitellinc.com. This suggests a potential role for Q-VD-OPh, possibly in conjunction with inhibitors of other cell death pathways like necroptosis, in preserving organ viability and reducing injury in transplantation settings involving IRI digitellinc.com.

The involvement of caspases in renal IRI is complex, with evidence suggesting roles for both caspase-1 and caspase-3 nih.govphysiology.org. While some findings indicate that caspase-1 inhibition might be more effective in reducing renal IRI than caspase-3 inhibition, and that the mode of cell death can be primarily necrosis in certain models, Q-VD-OPh, as a pan-caspase inhibitor, targets multiple caspases involved in cell death pathways activated during IRI nih.govnih.govphysiology.org.

Compound Information

| Compound Name | PubChem CID |

| Q-VD-OPh | 11237609 nih.gov |

| Q-VD-OPh hydrate | 24794416 flybase.orgnih.gov |

| Z-VAD(OMe)-FMK | 5497174 nih.govciteab.comtocris.com |

| Z-VAD-FMK | 5497174 citeab.comtocris.comebi.ac.uk |

| Caspase-1 inhibitor II (Ac-YVAD-CMK) | Not found |

| Caspase-3 inhibitor I (Ac-DEVD-CHO) | Not found |

| Caspase inhibitor III (Boc-D-FMK) | Not found |

| Necrostatin-1 | Not found |

| Minocycline | 5280980 |

Q-VD-OPh, a potent and cell-permeable pan-caspase inhibitor, has emerged as a valuable tool in preclinical research to investigate the role of apoptosis in various disease states and explore the therapeutic potential of inhibiting programmed cell death. Known chemically as Quinoline-Val-Asp-Difluorophenoxymethylketone, Q-VD-OPh targets a broad spectrum of caspases, including caspases 1, 3, 8, and 9, with inhibitory concentrations (IC50) typically ranging from 25 to 400 nM selleckchem.comselleckchem.comarctomsci.com. A key advantage highlighted in research is its reported low toxicity and specificity for caspases, avoiding significant inhibition of other cysteine proteases that can lead to off-target effects nih.gov. This profile makes Q-VD-OPh particularly useful for dissecting the contribution of caspase-mediated apoptosis in complex biological processes and disease models nih.gov.

The application of Q-VD-OPh in preclinical models has provided crucial insights into its potential to mitigate tissue damage in conditions characterized by excessive apoptosis.

Protection of Cardiac Myocytes from Virus-Induced Apoptosis

Apoptosis is a significant contributor to myocardial injury in viral myocarditis, a disease with considerable morbidity and mortality researchgate.netnih.gov. Research utilizing reovirus murine models has focused on apoptosis as a key mechanism of virus-associated myocardial damage nih.gov. In vitro studies using primary cardiac myocytes infected with reovirus have demonstrated the activation of caspase-3 as a consequence of infection researchgate.netnih.gov.

Treatment with Q-VD-OPh has shown significant protective effects on cardiac myocytes in these models. In one study, Q-VD-OPh led to a substantial 50% reduction in the levels of apoptosis observed in reovirus-infected cardiac myocytes 48 hours post-infection, in comparison to untreated infected cells researchgate.netnih.gov. Another pan-caspase inhibitor, Z-VAD(OMe)-FMK, also offered protection, reducing apoptosis by 33% researchgate.netnih.gov. These findings suggest that the inhibition of caspases is a mechanism by which infected cardiac myocytes are protected from virus-induced apoptotic death researchgate.netnih.gov.

Further investigation in vivo using a murine model of viral myocarditis revealed that pharmacologic caspase inhibition, including the use of Q-VD-OPh, reduced virus-induced myocardial injury by 40% to 60% and notably improved survival rates in infected animals nih.gov. Histological analysis of cardiac tissue from Q-VD-OPh-treated mice confirmed a significant decrease in apoptosis, evidenced by reduced active caspase-3 staining nih.gov. These collective results underscore the critical role of apoptosis in mediating cardiac injury during viral myocarditis and support the potential of caspase inhibition as a novel therapeutic strategy nih.gov.

Reduction of Ischemia-Reperfusion Injury in Renal Systems

Ischemia-reperfusion injury (IRI) is a major contributor to acute kidney injury (AKI) and is particularly relevant in the context of kidney transplantation mdpi.comkarger.com. Renal IRI involves intricate cell death pathways, including apoptosis and regulated forms of necrosis karger.comrevistanefrologia.com. Caspase activation is known to be involved in the pathogenesis of IRI nih.govphysiology.org.

Preclinical studies have explored the effects of caspase inhibitors, including Q-VD-OPh, on renal IRI. In a syngeneic mouse kidney transplant model, administration of Q-VD-OPh during graft retrieval and cold preservation resulted in decreased caspase-3 expression and activity, reduced apoptosis in renal tubular cells, and improved post-transplantation renal function mdpi.com.

While the efficacy of other caspase inhibitors like Z-VAD-FMK in mitigating renal dysfunction and histological damage in IRI models has shown variability, studies with Q-VD-OPh have indicated protective effects karger.comrevistanefrologia.com. Q-VD-OPh has been reported to inhibit caspase-1 activity, decrease the expression of IL-18, and reduce neutrophil infiltration in mouse models of ischemic acute renal failure selleckchem.comarctomsci.com.

Furthermore, in the context of preserving donor organs for transplantation, Q-VD-OPh has been evaluated in combination with inhibitors targeting other cell death pathways. A study examining the preservation of donor rat hind limbs under cold perfusion conditions demonstrated that a cocktail containing Q-VD-OPh, necrostatin-1 (an inhibitor of necroptosis), and minocycline significantly reduced muscle edema digitellinc.com. This suggests that targeting multiple cell death pathways simultaneously, potentially including caspase-mediated apoptosis with agents like Q-VD-OPh, could be a promising approach to minimize injury during organ preservation and reperfusion digitellinc.com.

The role of specific caspases in renal IRI is complex, with research pointing to the involvement of both caspase-1 and caspase-3 nih.govphysiology.org. While some findings suggest a more prominent role for caspase-1 inhibition in certain renal IRI models where necrosis is the primary mode of cell death, Q-VD-OPh, as a pan-caspase inhibitor, can target multiple caspases implicated in the various cell death mechanisms activated during IRI nih.govnih.govphysiology.org.

Methodological Considerations and Experimental Protocols for Q Vd Oph Research

In Vitro Cell Culture Methodologies

In vitro cell culture is a fundamental approach for investigating the cellular mechanisms of apoptosis and the inhibitory potential of compounds like Q-VD-OPh. Various cell lines and primary cells are utilized, and specific protocols are followed to induce apoptosis and quantify its inhibition by Q-VD-OPh.

Culturing Cell Lines and Primary Cells for Apoptosis Induction Studies

Cell lines and primary cells are cultured under standard conditions appropriate for the specific cell type. To study the effects of Q-VD-OPh, cells are typically induced to undergo apoptosis using various stimuli. These stimuli can include, but are not limited to, chemical inducers like camptothecin (B557342) or staurosporine, or other treatments depending on the research question bdbiosciences.comnih.gov. Q-VD-OPh is usually added to the cell culture medium at the beginning of the apoptosis induction process rndsystems.com. Working concentrations of Q-VD-OPh in in vitro cell culture typically range from 10 to 100 µM, although optimal concentrations may vary depending on the cell type, the apoptotic signal, and the duration of the culture rndsystems.com. It is crucial for researchers to empirically determine the most effective inhibitor concentration for their specific experimental system rndsystems.com. When preparing working dilutions from a stock solution (often 10 mM in DMSO), direct dilution into the culture medium is recommended rndsystems.com. Maintaining a low concentration of the solvent (e.g., DMSO) is important, as high levels can be toxic to cells and potentially mask the effects of the caspase inhibitor rndsystems.combdbiosciences.combdbiosciences.com.

Quantitative Assessment of Apoptosis Inhibition

Following treatment with an apoptosis inducer in the presence or absence of Q-VD-OPh, cells are harvested and analyzed using various quantitative assays to assess the extent of apoptosis and the effectiveness of Q-VD-OPh in inhibiting this process.

Flow cytometry is a widely used technique to quantify apoptotic cell populations based on the externalization of phosphatidylserine (B164497) and the loss of cell membrane integrity. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis vazymeglobal.com. 7-Aminoactinomycin D (7-AAD) is a vital dye that can only enter cells with compromised cell membranes, characteristic of late apoptotic or necrotic cells vazymeglobal.com. By co-staining cells with Annexin V (often conjugated to a fluorophore like FITC or PE) and 7-AAD, flow cytometry can distinguish between healthy cells (Annexin V-/7-AAD-), early apoptotic cells (Annexin V+/7-AAD-), late apoptotic cells (Annexin V+/7-AAD+), and necrotic cells (Annexin V-/7-AAD+) vazymeglobal.complos.orgresearchgate.netfigshare.com.

Research using Q-VD-OPh frequently employs Annexin V/7-AAD staining to demonstrate the compound's ability to prevent apoptosis. For example, studies have shown that treatment with Q-VD-OPh significantly reduces the percentage of Annexin V-positive cells induced by various apoptotic stimuli researchgate.netresearchgate.net.

Here is an example of how data from Annexin V/7-AAD staining might be presented, illustrating the effect of Q-VD-OPh:

| Treatment Group | Percentage of Healthy Cells (Annexin V-/7-AAD-) | Percentage of Early Apoptotic Cells (Annexin V+/7-AAD-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/7-AAD+ or Annexin V-/7-AAD+) |

| Control (Untreated) | XX.X % | XX.X % | XX.X % |

| Apoptosis Inducer Alone | YY.Y % | YY.Y % | YY.Y % |

| Apoptosis Inducer + Q-VD-OPh (e.g., 10 µM) | ZZ.Z % | ZZ.Z % | ZZ.Z % |

Note: This table is illustrative. Actual data would depend on the specific experiment, cell type, and inducer used.

Studies have shown that while an apoptosis inducer alone leads to a significant increase in Annexin V+/PI- (early apoptotic) and Annexin V+/PI+ (late apoptotic/necrotic) populations, the presence of Q-VD-OPh markedly reduces these populations, maintaining a higher percentage of healthy cells (Annexin V-/PI-) plos.orgresearchgate.netfigshare.comnih.gov. For instance, in one study, aged neutrophils showed a significant increase in early and late apoptosis, while Q-VD-treated cells showed substantially lower percentages of apoptotic cells over several days nih.gov.

Apoptosis is characterized by distinct morphological changes in the nucleus, including chromatin condensation and nuclear fragmentation. These changes can be visualized using various staining techniques and light microscopy. Hema-3 staining is one method used for assessing nuclear morphology. plos.orgresearchgate.netfigshare.comnih.gov.

In studies involving Q-VD-OPh, morphological assessment is used to visually confirm the inhibition of apoptosis. Cells treated with apoptosis inducers typically exhibit condensed and fragmented nuclei, whereas cells treated with the inducer in the presence of Q-VD-OPh show a reduced incidence of these apoptotic nuclear morphologies plos.orgresearchgate.netfigshare.comnih.gov.

Data from morphological assessment can be presented as the percentage of cells exhibiting condensed or apoptotic nuclei:

| Treatment Group | Percentage of Cells with Condensed/Apoptotic Nuclei |

| Control (Untreated) | X.X % |

| Apoptosis Inducer Alone | Y.Y % |

| Apoptosis Inducer + Q-VD-OPh (e.g., 10 µM) | Z.Z % |

Note: This table is illustrative. Actual data would depend on the specific experiment, cell type, and inducer used.

Research has shown that Q-VD-OPh treatment prevents the increase in the percentage of cells with condensed/apoptotic nuclei observed in control or aged cell populations plos.orgresearchgate.netfigshare.comnih.gov.

DNA fragmentation is a biochemical hallmark of apoptosis, resulting from the activation of endogenous nucleases. This fragmentation can be detected using techniques such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or DNA laddering.

TUNEL staining identifies fragmented DNA by labeling the free 3'-hydroxyl termini of DNA breaks researchgate.netplos.orgresearchgate.netfigshare.comnih.gov. This can be quantified by flow cytometry or visualized by microscopy. DNA laddering involves the extraction of genomic DNA and its separation by agarose (B213101) gel electrophoresis, which reveals a characteristic "ladder" pattern of DNA fragments in apoptotic cells apexbt.comnovusbio.comresearchgate.net.

Q-VD-OPh has been shown to inhibit DNA fragmentation induced by various stimuli. Studies utilizing TUNEL staining have demonstrated that Q-VD-OPh treatment significantly reduces the percentage of TUNEL-positive cells researchgate.netplos.orgresearchgate.netfigshare.comnih.gov. Similarly, in DNA laddering assays, the presence of Q-VD-OPh prevents the appearance of the apoptotic DNA ladder apexbt.comnovusbio.com.

Here is an example of data from a TUNEL assay:

| Treatment Group | Percentage of TUNEL-Positive Cells |

| Control (Untreated) | X.X % |

| Apoptosis Inducer Alone | Y.Y % |

| Apoptosis Inducer + Q-VD-OPh (e.g., 10 µM) | Z.Z % |

Note: This table is illustrative. Actual data would depend on the specific experiment, cell type, and inducer used.

Research indicates that Q-VD-OPh can nearly ablate DNA fragmentation that is evident in aged or apoptosis-induced cells nih.gov.

Caspases are a family of proteases that play a central role in the execution of apoptosis. Measuring caspase activity is a direct method to assess the progression of apoptosis and the inhibitory effect of compounds like Q-VD-OPh. Spectrophotometric assays often utilize synthetic substrates that are cleaved by specific caspases, releasing a detectable signal. A common substrate for caspase-3 and caspase-7 is Ac-DEVD-AFC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin) rndsystems.comnih.govbiologists.comnih.gov. Upon cleavage by active caspases, the fluorogenic AFC molecule is released, and its fluorescence can be measured spectrophotometrically.

Q-VD-OPh is a potent inhibitor of caspase activity rndsystems.comapexbt.comresearchgate.netmpbio.comselleckchem.com. Assays measuring DEVD-AFC cleavage are frequently used to quantify the extent of caspase-3-like activity and the effectiveness of Q-VD-OPh inhibition. Studies have shown that Q-VD-OPh can fully inhibit caspase-3 and -7 activity, often at relatively low concentrations nih.govresearchgate.net. The inhibitory efficiency of Q-VD-OPh in inhibiting caspase-3 activity in a whole-cell environment has been reported to be significantly higher than that of Z-VAD-fmk nih.gov.

Data from caspase activity assays using DEVD-AFC can be presented as the rate of substrate cleavage (e.g., increase in arbitrary fluorescent units per minute per milligram of protein) or as a percentage of caspase activity relative to a control group.

Here is an example of data from a caspase activity assay:

| Treatment Group | Caspase-3-like Activity (AFU/min/mg protein) |

| Control (Untreated) | X.X |

| Apoptosis Inducer Alone | Y.Y |

| Apoptosis Inducer + Q-VD-OPh (e.g., 0.05 µM) | Z.Z |

Note: This table is illustrative. Actual data would depend on the specific experiment, cell type, and inducer used.

Immunoblotting for Cleaved Caspases and Substrate Proteins (e.g., PARP)

Immunoblotting, also known as Western blotting, is a fundamental technique used to detect and quantify specific proteins in cell or tissue lysates. In the context of Q-VD-OPh research, immunoblotting is crucial for confirming the inhibition of caspase activation by detecting the reduction or absence of cleaved, active forms of caspases (such as caspase-3, -8, and -9) and their downstream substrates, notably Poly(ADP-ribose) polymerase (PARP). researchgate.netselleckchem.comnih.govresearchgate.net

Caspase-mediated cleavage of full-length PARP (approximately 116 kDa) results in characteristic fragments, typically an 89 kDa fragment. The presence of this cleaved PARP fragment is a widely accepted biochemical marker of apoptosis executioner caspase activity. researchgate.netselleckchem.com

Studies using Q-VD-OPh have demonstrated its ability to prevent the formation of cleaved caspase-3 and inhibit the cleavage of PARP, indicating its effectiveness in blocking the apoptotic cascade. For example, in SIV-infected rhesus macaques, Western blotting showed that Q-VD-OPh treatment prevented the formation of cleaved caspase-3 in CD4+ T cells. jci.orgresearchgate.net Similarly, in various cell lines treated with apoptotic stimuli, Q-VD-OPh has been shown to prevent caspase-mediated cleavage of PARP and the activation of initiator and effector caspases. researchgate.netselleckchem.comnih.gov

Data from immunoblotting experiments often involves comparing the levels of pro-caspases, cleaved caspases, and cleaved PARP in control samples (untreated or vehicle-treated) versus samples treated with Q-VD-OPh. A reduction in cleaved caspases and cleaved PARP in the presence of Q-VD-OPh indicates successful caspase inhibition.

Functional Assays for Specific Cell Types (e.g., Phagocytosis, Chemotaxis, Oxidative Burst Assays for Neutrophils)

Beyond biochemical confirmation of caspase inhibition, functional assays are employed to understand how Q-VD-OPh treatment impacts the specific activities of different cell types, particularly those involved in the immune response. Neutrophils, for instance, are short-lived leukocytes whose functions are tightly regulated, and apoptosis plays a key role in their clearance. plos.orgnih.govnih.gov

Functional assays for neutrophils include:

Phagocytosis Assay: Measures the ability of neutrophils to engulf particles, such as opsonized bacteria or fluorescent beads. Q-VD-OPh treatment has been shown to maintain or prolong the phagocytic capacity of neutrophils by extending their lifespan through apoptosis inhibition. nih.govnih.govresearcher.lifeoup.com

Chemotaxis Assay: Evaluates the directed migration of neutrophils towards a chemoattractant, such as IL-8 or fMLP. Studies indicate that Q-VD-OPh can help sustain neutrophil chemotactic activity. nih.govnih.govresearcher.lifeoup.com

Oxidative Burst Assay (ROS Production): Assesses the production of reactive oxygen species (ROS) by neutrophils, a critical mechanism for killing internalized microbes. Q-VD-OPh treatment can maintain the capacity for ROS production in neutrophils. nih.govnih.govresearcher.lifeoup.com

These assays often involve stimulating neutrophils with specific agents and then measuring the functional response using techniques like flow cytometry, luminescence, or microscopy. The results demonstrate that by inhibiting apoptosis, Q-VD-OPh can preserve the functional capabilities of neutrophils for extended periods in vitro. nih.govnih.govresearcher.life

In Vivo Animal Model Research Paradigms

In vivo studies using animal models are essential for evaluating the systemic effects of Q-VD-OPh and its potential therapeutic applications in complex biological systems. Q-VD-OPh's ability to cross cell membranes, including the blood-brain barrier, makes it suitable for in vivo investigations. researchgate.netnih.gov

Selection of Animal Models (e.g., Rodents, Non-Human Primates)

The choice of animal model depends on the specific disease or condition being investigated.

Rodents (e.g., Mice, Rats): Rodent models are commonly used due to their genetic tractability, relatively low cost, and ease of handling. Q-VD-OPh has been extensively studied in rodent models of various conditions, including stroke, spinal cord injury, neurodegenerative diseases (like Alzheimer's and Huntington's), and kidney injury. nih.govresearchgate.netturkishneurosurgery.org.trnih.govisciii.eskarger.comresearchgate.netnih.govscience.govjpp.krakow.pl Different strains of mice and rats may be selected based on their susceptibility to specific disease induction protocols.

Non-Human Primates (e.g., Rhesus Macaques): Non-human primate models, such as rhesus macaques infected with Simian Immunodeficiency Virus (SIV), are used when the research question requires a model that closely mimics human physiology and disease progression, particularly for infectious diseases like HIV/AIDS. jci.orgresearchgate.netscience.govnih.gov

The selection of the model is critical for ensuring the relevance of the findings to human conditions.

Experimental Administration Strategies and Timelines

Q-VD-OPh is typically administered to animals through various routes, with intraperitoneal (IP) injection being common in rodent studies. novusbio.com The timing and duration of administration are crucial experimental design parameters and vary significantly depending on the model and the research objective.

For acute injury models like stroke or spinal cord injury, Q-VD-OPh administration might begin shortly before or after the insult and continue for a period ranging from hours to several days. researchgate.netturkishneurosurgery.org.trnih.govisciii.eskarger.com For chronic conditions, administration might extend for weeks or even months. nih.gov

Timelines for evaluation of outcomes are also model-dependent, ranging from immediate assessments within hours or days of the insult to long-term follow-ups spanning weeks or months to assess lasting effects. researchgate.netnih.govisciii.eskarger.com

Evaluation of Neurological and Physiological Outcomes

In vivo studies assess the impact of Q-VD-OPh on relevant neurological and physiological parameters.

Neurological Outcomes: In models of neurological injury or disease, outcomes are evaluated using behavioral tests that assess motor function, coordination, cognitive ability, and other neurological deficits. Examples include the inclined plane technique and modified Tarlov's grading scale for spinal cord injury models. researchgate.netturkishneurosurgery.org.trisciii.es In stroke models, infarct volume is a key outcome measure. nih.govscience.gov

Physiological Outcomes: Physiological outcomes can include measurements of viral load (in infectious disease models), levels of inflammatory markers (cytokines, chemokines), and assessments of organ function. jci.orgkarger.comresearchgate.netnih.gov In SIV-infected macaques, Q-VD-OPh treatment led to reduced viral load and delayed disease progression. jci.orgnih.gov

These evaluations provide functional evidence of Q-VD-OPh's protective effects in a living organism.

Histopathological Examination of Tissue Sections

Histopathological examination is a critical component of in vivo studies, providing microscopic evidence of tissue damage, cell death, and the effects of Q-VD-OPh treatment at the cellular level. researchgate.netturkishneurosurgery.org.trisciii.esresearchgate.netmycetoma.edu.sdmdpi.com

Common techniques include:

TUNEL Staining (Terminal deoxynucleotidyl transferase dUTP nick-end labeling): A specific method for detecting DNA fragmentation, a hallmark of apoptosis. TUNEL staining is widely used to quantify apoptotic cells in tissue sections. researchgate.netresearchgate.netturkishneurosurgery.org.trisciii.es Studies using TUNEL staining have shown that Q-VD-OPh treatment significantly reduces the number of apoptotic cells in injured tissues, such as the spinal cord after trauma. researchgate.netturkishneurosurgery.org.trisciii.es

Immunohistochemistry: Uses antibodies to detect specific proteins within tissue sections, such as cleaved caspases or other markers of apoptosis or inflammation. nih.govresearchgate.net

Molecular Analysis of Protein and Gene Expression in Affected Tissues

Research involving Q-VD-OPh often necessitates the molecular analysis of protein and gene expression within affected tissues to understand the compound's impact at a mechanistic level. Q-VD-OPh is a cell-permeable pan-caspase inhibitor utilized in both in vivo and in vitro research to inhibit apoptosis . Its mechanism involves irreversibly binding to the catalytic site of caspase proteases, thereby inhibiting the apoptotic process . Studies have explored its effects on various cellular and molecular components in different tissue contexts.

For instance, in the context of sarin (B92409) exposure, Q-VD-OPh was shown to attenuate changes in cytokine levels in the amygdala at a 2-day time point, suggesting an impact on inflammatory protein expression. researchgate.net. While sarin induced increases in several cytokines (including IL-1β) and decreases in others, Q-VD-OPh treatment mitigated these alterations researchgate.net.

Further investigation into the molecular effects of Q-VD-OPh has been conducted in CSF-1-treated monocytes. Analysis of gene expression (mRNA) in these cells revealed a time-dependent increase in the number of differentially expressed genes when treated with CSF-1 + Q-VD-OPh compared to CSF-1 alone mdpi.com. At day 4, a significant number of genes were found to be down-regulated (353) and up-regulated (217) in the presence of Q-VD-OPh, highlighting its substantial impact on the transcriptional profile of these cells mdpi.com.

Immunoblot analysis in CSF-1-treated monocytes demonstrated that Q-VD-OPh blocked the cleavage of p47PHOX, a process suggested to be mediated by caspases mdpi.com. This indicates that Q-VD-OPh can influence protein processing and the generation of specific protein fragments within affected cells mdpi.com.

Studies in models of ischemic stroke have also examined the effects of Q-VD-OPh on molecular markers. In male mice following middle cerebral artery occlusion and reperfusion, Q-VD-OPh dramatically reduced the number of caspase-3 positive cells in the penumbra, indicating its effectiveness in inhibiting caspase-3 activation in this region nih.gov. Additionally, delayed administration of Q-VD-OPh in a neonatal hypoxia-ischemia model decreased caspase-3 activity and diminished the levels of the proinflammatory chemokines CCL2 (MCP-1) and CCL3 (MIP-1α), but not the levels of the anti-inflammatory cytokines IL-4 and IL-10 karger.com.

Molecular analysis can involve various techniques, including Western blotting for protein analysis and qPCR or RNA sequencing for gene expression analysis. For example, Western blotting has been used to examine the cleavage and activation of initiator caspases like caspase 8 and 9, showing that Q-VD-OPh inhibited their cleavage in cells treated with an apoptotic inducer researchgate.net. Gene ontology analysis of differentially expressed genes in cells treated with Q-VD-OPh has also revealed significant enrichment in pathways related to immune responses, suggesting a broader impact on cellular functions beyond direct apoptosis inhibition unomaha.edu.

To explore whether Q-VD-OPh affects autophagy, researchers may perform Western blotting to detect autophagy markers such as LC3-II, p62, and Beclin-1, combined with transmission electron microscopy (TEM) to visualize autophagosomes nih.gov. Assessing the activity of mTOR via its phosphorylation status using phospho-specific antibodies can further clarify if Q-VD-OPh modulates autophagy nih.gov.

Data from studies investigating the impact of Q-VD-OPh on gene expression can be presented in tables to show the number of up- and down-regulated genes under different conditions and time points. For instance, in CSF-1-treated monocytes, the number of differentially expressed genes increased over time with Q-VD-OPh treatment mdpi.com.

| Treatment | Time Point | Up-regulated Genes | Down-regulated Genes |

| CSF-1 + Q-VD-OPh | Day 4 | 217 | 353 |